2-(4-Ethoxy-2-fluorophenyl)acetic acid
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Overview
Description
2-(4-Ethoxy-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-ethoxy-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-fluorophenyl)acetic acid typically involves the reaction of 4-ethoxy-2-fluorobenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired acetic acid derivative. The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of organometallic reagents. These methods are optimized for higher yields and purity, and often involve continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-ethoxy-2-fluorophenyl)acetone, while reduction could produce 2-(4-ethoxy-2-fluorophenyl)ethanol.
Scientific Research Applications
2-(4-Ethoxy-2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetic acid: Lacks the ethoxy group, which can affect its reactivity and applications.
2-(4-Ethoxyphenyl)acetic acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(4-Ethoxy-2-fluorophenyl)acetic acid is unique due to the presence of both ethoxy and fluorine groups, which can enhance its reactivity and specificity in various applications. This combination of functional groups makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-(4-ethoxy-2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLAEQWTZDFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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